molecular formula C6H12O5 B13839719 Methyl L-Arabinopyranoside-13C

Methyl L-Arabinopyranoside-13C

Cat. No.: B13839719
M. Wt: 165.15 g/mol
InChI Key: ZBDGHWFPLXXWRD-OMMRTODFSA-N
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Description

Methyl L-Arabinopyranoside-13C is a stable isotope-labelled compound, specifically a carbohydrate, where the carbon-13 isotope is incorporated into the molecular structure. This compound is used extensively in scientific research due to its unique properties and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl L-Arabinopyranoside-13C involves the partial methylation of methyl L-arabinopyranoside followed by liquid chromatography to isolate the desired methyl ethers . The reaction conditions typically include the use of methanol as a solvent and specific catalysts to facilitate the methylation process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced chromatographic techniques is essential to achieve high yields and purity levels .

Chemical Reactions Analysis

Types of Reactions: Methyl L-Arabinopyranoside-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound for specific research applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl L-Arabinopyranoside-13C has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structural and dynamic properties of carbohydrates.

    Biology: The compound is utilized in metabolic studies to trace the incorporation and transformation of carbohydrates in biological systems.

    Medicine: It serves as a precursor in the synthesis of labelled antibiotics and other pharmaceuticals, aiding in drug development and pharmacokinetic studies.

    Industry: this compound is employed in the production of labelled compounds for various industrial applications, including the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of Methyl L-Arabinopyranoside-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows for the detailed study of metabolic processes using NMR spectroscopy. This enables researchers to track the molecular targets and pathways involved in the metabolism of carbohydrates .

Comparison with Similar Compounds

  • Methyl β-L-Arabinopyranoside
  • Methyl α-D-Lyxopyranoside
  • Methyl β-D-Ribopyranoside
  • Methyl α-D-Xylopyranoside

Comparison: Methyl L-Arabinopyranoside-13C is unique due to the incorporation of the carbon-13 isotope, which enhances its utility in NMR spectroscopy and metabolic studies. Compared to its non-labelled counterparts, it provides more detailed insights into the structural and dynamic properties of carbohydrates. This makes it a valuable tool in both basic and applied research .

Properties

Molecular Formula

C6H12O5

Molecular Weight

165.15 g/mol

IUPAC Name

(3R,4S,5S)-2-methoxy(213C)oxane-3,4,5-triol

InChI

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6?/m0/s1/i6+1

InChI Key

ZBDGHWFPLXXWRD-OMMRTODFSA-N

Isomeric SMILES

CO[13CH]1[C@@H]([C@H]([C@H](CO1)O)O)O

Canonical SMILES

COC1C(C(C(CO1)O)O)O

Origin of Product

United States

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